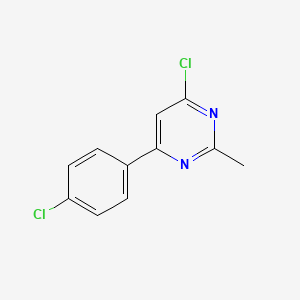
4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis process for “4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine” is not available, there are related studies on the synthesis of similar compounds. For instance, a study reports the synthesis of 4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)amino-4- (2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl by the condensation of cyanuric chloride with aniline . Another study reports the synthesis of some aryloxypyrimidine derivatives by the reaction of 4-chloro-6-(4-chlorophenyl)pyrimidine and phenols .Applications De Recherche Scientifique
Synthesis and Biological Activity
4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine derivatives have been explored for their potential in pharmaceutical research, particularly for their biological activities. A notable study involved the synthesis of a series of pyrimidine derivatives through the Suzuki cross-coupling reaction. These compounds were evaluated for their antiviral activity against HIV-1 and HIV-2, as well as for their ability to inhibit kinesin Eg5, a protein involved in cell division. Certain synthesized pyrimidines demonstrated moderate inhibitory effects, highlighting their potential in antiviral and anticancer research (Al-Masoudi, Kassim, & Abdul-Reda, 2014).
Chemical Synthesis and Process Research
The chemical synthesis and process optimization of related pyrimidine compounds have also been a focus of research. For instance, the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a precursor in the preparation of high explosives and medicinal products, was improved by studying various process variables. This research aimed at developing more economical and efficient production methods for such compounds, which are crucial in both pharmaceutical and explosive industries (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Antimicrobial Applications
Another area of investigation is the synthesis of new pyrimidines and their condensed forms for antimicrobial applications. A study synthesized various pyrimidine derivatives and evaluated their antimicrobial properties. The results showed that some compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating the potential of these compounds in developing new antimicrobial agents (Abdelghani, Said, Assy, & Hamid, 2017).
Supramolecular Chemistry
Research in supramolecular chemistry has also involved this compound derivatives. A study on the cocrystal of 2-amino-4-chloro-6-methylpyrimidine with 4-methylbenzoic acid revealed insights into the hydrogen bonding interactions and the crystal structure of the compound. This research contributes to the understanding of molecular interactions and the design of new materials with specific properties (Khalib, Thanigaimani, Arshad, & Razak, 2015).
Mécanisme D'action
Target of Action
Pyrimidine derivatives have been associated with a wide range of biological and therapeutic activities .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
Pyrimidine derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine have been studied to evaluate its pharmacological potential . These properties play a crucial role in determining the compound’s bioavailability.
Result of Action
Pyrimidine derivatives have been associated with a variety of effects at the molecular and cellular levels, including antimicrobial, analgesic, antiviral, anti-inflammatory, anti-hiv, antitubercular, antitumor, antineoplastic, antimalarial, diuretic, and cardiovascular effects .
Propriétés
IUPAC Name |
4-chloro-6-(4-chlorophenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-14-10(6-11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBZVTGEZZUYJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


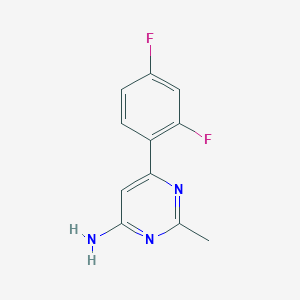
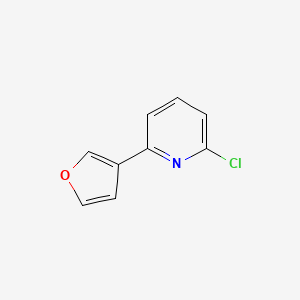
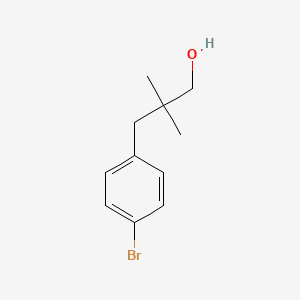
![2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1466929.png)
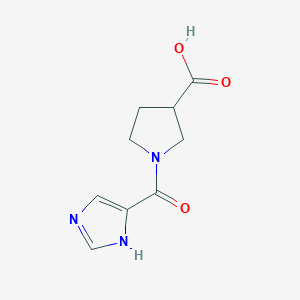
![6-[4-(Propan-2-yloxy)phenyl]pyrimidin-4-amine](/img/structure/B1466933.png)

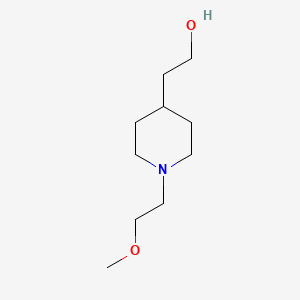
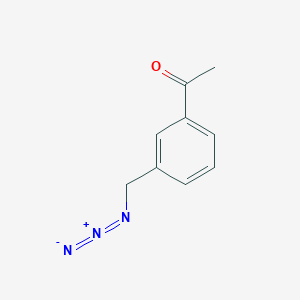
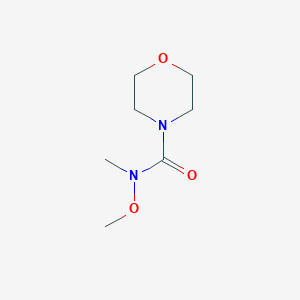
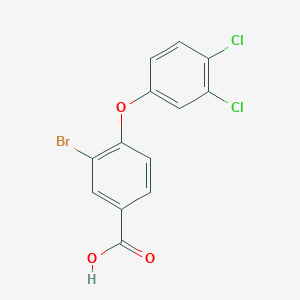
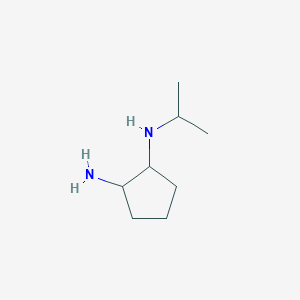
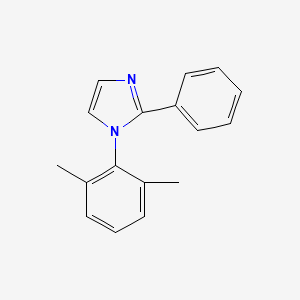
![N-[(2-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1466945.png)
